molecular formula C13H21N3O2 B14898001 1-butyl-N-tert-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

1-butyl-N-tert-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B14898001
M. Wt: 251.32 g/mol
InChI Key: UVUDXMYNKJGNLC-UHFFFAOYSA-N
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Description

n-(Tert-butyl)-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a butyl chain, and a dihydropyridazine ring

Chemical Reactions Analysis

Types of Reactions

n-(Tert-butyl)-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: NaOEt, NaH

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, depending on its structure and functional groups . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-(Tert-butyl)-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

N-tert-butyl-1-butyl-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C13H21N3O2/c1-5-6-9-16-11(17)8-7-10(15-16)12(18)14-13(2,3)4/h7-8H,5-6,9H2,1-4H3,(H,14,18)

InChI Key

UVUDXMYNKJGNLC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C=CC(=N1)C(=O)NC(C)(C)C

Origin of Product

United States

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